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Compound of Interest

Compound Name: Ethyl benzoate

Cat. No.: B7769797 Get Quote

This technical guide provides a comprehensive overview of the thermochemical data for ethyl
benzoate (C₆H₅COOC₂H₅). It is intended for researchers, scientists, and professionals in drug

development who require accurate and detailed information on the thermodynamic properties

of this compound. This document summarizes key quantitative data, outlines experimental

methodologies for their determination, and presents a logical workflow for acquiring

thermochemical parameters.

Thermochemical Data
The following tables summarize the key thermochemical properties of ethyl benzoate. The

data is compiled from critically evaluated sources and peer-reviewed literature.

Table 1: Standard Molar Enthalpy of Formation

Phase
ΔfH°(298.15 K)
(kJ/mol)

Method Reference

Liquid -359.9 ± 1.5
Combustion

Calorimetry

Steele, W.V., et al.

(2002)[1][2][3]

Ideal Gas -308.2 ± 1.8
Calculated from liquid

phase data

Steele, W.V., et al.

(2002)[1][2][3]

Table 2: Standard Molar Entropy and Heat Capacity
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Property Value
Temperature
(K)

Phase Reference

Standard Molar

Entropy (S°)

425.46 J/(mol·K) 298.15 Ideal Gas

NIST

WebThermo

Tables[4]

Molar Heat

Capacity at

Constant

Pressure (Cp)

215.1 J/(mol·K) 298.15 Liquid

Fuchs, R. (1979)

via NIST

WebBook[1]

179.3 J/(mol·K) 298.15 Ideal Gas

NIST

WebThermo

Tables[4]

Table 3: Phase Change and Other Thermodynamic Properties

Property Value Unit Reference

Boiling Point (at

101.325 kPa)
485 K K NIST WebBook[1]

Enthalpy of

Vaporization (ΔvapH°)
51.7 ± 0.3 kJ/mol at 298.15 K

Steele, W.V., et al.

(2002)[1][2][3]

Triple Point

Temperature
238.6 K

NIST WebThermo

Tables[4]

Critical Temperature 690 K
NIST WebThermo

Tables[4]

Critical Pressure 3026 kPa
NIST WebThermo

Tables[4]
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Experimental Protocols
The determination of the thermochemical data presented above relies on precise experimental

techniques. The following sections detail the methodologies employed in the cited literature.

2.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of liquid ethyl benzoate was determined using a high-

precision oxygen rotating-bomb calorimeter.[2][3]

Apparatus: A rotating-bomb calorimeter was used for the combustion experiments. The

energy equivalent of the calorimeter was determined by the combustion of certified benzoic

acid.[3]

Sample Preparation: The liquid ethyl benzoate sample was placed in a platinum crucible. An

auxiliary substance, such as mineral oil, was used to ensure complete combustion. A cotton

fuse was used to ignite the sample.[3]

Experimental Procedure:

The bomb was charged with the sample and approximately 3.04 MPa of high-purity

oxygen.

The calorimeter was filled with a known mass of water, and the initial temperature was

recorded.

The sample was ignited, and the temperature change of the calorimeter was monitored

until a final steady temperature was reached.

The energy of combustion was calculated from the temperature rise and the energy

equivalent of the calorimeter.

Corrections were applied for the formation of nitric acid from residual nitrogen in the bomb

and for the combustion of the fuse and auxiliary substance.

The standard enthalpy of combustion was then used to derive the standard enthalpy of

formation.
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2.2. Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Vapor pressures of ethyl benzoate were measured using a twin ebulliometric apparatus.[2][3]

Apparatus: The ebulliometers were designed to measure the boiling temperature of the liquid

at a known pressure. The pressure was controlled and measured with a precision mercury

manometer.

Experimental Procedure:

The ethyl benzoate sample was placed in the ebulliometer.

The system pressure was set to a desired value.

The sample was heated until it boiled, and the equilibrium temperature was recorded.

This procedure was repeated at various pressures to obtain a set of vapor pressure-

temperature data.

The enthalpy of vaporization was then calculated from the slope of the ln(p) versus 1/T

plot (Clausius-Clapeyron equation).

2.3. Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity of liquid ethyl benzoate was measured using a differential scanning

calorimeter.[2]

Apparatus: A differential scanning calorimeter measures the difference in the amount of heat

required to increase the temperature of a sample and a reference.

Experimental Procedure:

A known mass of the ethyl benzoate sample was sealed in an aluminum pan. An empty

pan was used as the reference.

The sample and reference were heated at a constant rate over the desired temperature

range.
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The difference in heat flow to the sample and reference was recorded as a function of

temperature.

This heat flow difference is directly proportional to the heat capacity of the sample.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of key

thermochemical properties of ethyl benzoate.

Experimental Measurements

Derived Properties

Final Thermochemical Data

Combustion Calorimetry

ΔH°c (liquid)

yields

Ebulliometry

Vapor Pressure

measures

Differential Scanning
Calorimetry (DSC)

Cp (liquid)

measures

ΔfH° (liquid)

calculates

ΔvapH°

from Clausius-Clapeyron

ΔfH° (gas)

via Hess's Law
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Workflow for determining thermochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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